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Compound of Interest

Compound Name: Ethyl Heptanoate

Cat. No.: B153104 Get Quote

Introduction: Ethyl heptanoate, an ester recognized by its characteristic fruity, grape-like

aroma, finds extensive application in the flavor and fragrance industries.[1] A thorough

understanding of its chemical structure is paramount for quality control, regulatory compliance,

and research and development. This technical guide provides a comprehensive overview of the

spectroscopic data of ethyl heptanoate, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining

this data are also presented, alongside a logical workflow diagram, to support researchers,

scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of ethyl heptanoate.

Table 1: 1H NMR Data for Ethyl Heptanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.12 - 4.09 Quartet 2H -O-CH2-CH3

2.29 Triplet 2H -CO-CH2-CH2-

1.60 Quintet 2H -CO-CH2-CH2-CH2-

1.31 Multiplet 6H -(CH2)3-CH3

1.24 Triplet 3H -O-CH2-CH3

0.90 Triplet 3H -(CH2)5-CH3

Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: 13C NMR Data for Ethyl Heptanoate
Chemical Shift (δ) ppm Carbon Assignment

173.79 C=O (Ester carbonyl)

60.13 -O-CH2-CH3

34.44 -CO-CH2-CH2-

31.58 -(CH2)4-CH2-CH3

28.92 -CO-CH2-CH2-CH2-

25.05 -CO-(CH2)2-CH2-CH2-

22.57 -(CH2)5-CH2-CH3

14.30 -O-CH2-CH3

14.03 -(CH2)6-CH3

Solvent: CDCl3. Reference: CDCl3 at 77.16 ppm.[2]

Table 3: Key IR Absorption Bands for Ethyl Heptanoate
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Wavenumber (cm-1) Intensity
Functional Group
Assignment

~1735 Strong C=O stretch (Ester)

~1240 Strong C-O stretch (Ester)

2950-2850 Strong C-H stretch (Alkyl)

1465-1375 Medium C-H bend (Alkyl)

Table 4: Mass Spectrometry Data (Electron Ionization)
for Ethyl Heptanoate

m/z Relative Intensity (%) Assignment

159.0 ~5
[M+H]+ (Protonated molecular

ion)

115 ~20 [M - OCH2CH3]+

88 99.99
McLafferty rearrangement

product

73 ~30 [COOCH2CH3]+

43 61.49 [CH2CH2CH3]+

Molecular Weight of Ethyl Heptanoate: 158.24 g/mol .[3] A prominent peak is often observed

at m/z 88, which is characteristic of the McLafferty rearrangement in ethyl esters.[2] The

protonated molecular ion [M+H]⁺ can be observed at m/z 159.0, particularly with softer

ionization techniques.[4]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of ethyl heptanoate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Accurately weigh approximately 10-20 mg of pure ethyl heptanoate for 1H NMR and 50-100

mg for 13C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to

be within the detection region of the NMR probe.

2. 1H NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.

Spectral Width: 0-12 ppm.

3. 13C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz 1H frequency).

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum

to single lines for each carbon.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g.,

1024 or more) is typically required.

Infrared (IR) Spectroscopy
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1. Sample Preparation (Neat Liquid Film):

Place one to two drops of pure ethyl heptanoate directly onto the surface of a clean,

polished salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform capillary film between the plates.

Ensure no air bubbles are trapped in the film.

2. Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).

A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
1. Sample Preparation and Introduction (for Electron Ionization - EI):

For direct infusion, dilute a small amount of ethyl heptanoate in a volatile solvent such as

methanol or acetonitrile.

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatography (GC) system for separation prior to analysis.

2. Electron Ionization (EI) Parameters:

Ionization Energy: Typically 70 eV.

Source Temperature: Approximately 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of ethyl heptanoate.

Workflow for Spectroscopic Characterization of Ethyl Heptanoate
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Caption: Logical workflow for the spectroscopic characterization of ethyl heptanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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